molecular formula C14H10F2O2 B1436645 2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid CAS No. 866108-76-1

2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid

Cat. No.: B1436645
CAS No.: 866108-76-1
M. Wt: 248.22 g/mol
InChI Key: LNCISQVUJFQGMA-UHFFFAOYSA-N
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Description

2-(3’,4’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid is an organic compound with the molecular formula C14H10F2O2 It is a derivative of biphenyl, where two fluorine atoms are substituted at the 3’ and 4’ positions of one of the phenyl rings, and an acetic acid group is attached to the 3-position of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’,4’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid typically involves the following steps:

    Biphenyl Formation: The initial step involves the formation of the biphenyl core. This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Acetic Acid Group Introduction: The final step involves the introduction of the acetic acid group at the 3-position of the biphenyl ring. This can be achieved through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of 2-(3’,4’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(3’,4’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The acetic acid group can be oxidized to form the corresponding carboxylic acid derivative.

    Reduction: The acetic acid group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of 2-(3’,4’-Difluoro-[1,1’-biphenyl]-3-yl)carboxylic acid.

    Reduction: Formation of 2-(3’,4’-Difluoro-[1,1’-biphenyl]-3-yl)ethanol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3’,4’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and molecular interactions.

    Biology: Investigated for its potential as a bioactive compound. Fluorinated biphenyl derivatives have shown promise in modulating biological pathways and enzyme activities.

    Medicine: Explored for its potential therapeutic applications. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

    Industry: Used in the development of advanced materials, such as liquid crystals and polymers, due to its rigid biphenyl core and the electron-withdrawing effects of the fluorine atoms.

Mechanism of Action

The mechanism of action of 2-(3’,4’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties and conformation of the molecule. The acetic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid: Similar structure but with the acetic acid group at the 4-position.

    2-(3’,4’-Difluoro-[1,1’-biphenyl]-2-yl)acetic acid: Similar structure but with the acetic acid group at the 2-position.

    2-(3’,4’-Difluoro-[1,1’-biphenyl]-3-yl)propanoic acid: Similar structure but with a propanoic acid group instead of an acetic acid group.

Uniqueness

2-(3’,4’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid is unique due to the specific positioning of the fluorine atoms and the acetic acid group. This arrangement can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The presence of fluorine atoms enhances the compound’s metabolic stability and can improve its pharmacokinetic profile, making it a valuable compound for various applications.

Biological Activity

2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid (CAS No. 866108-76-1) is an organic compound characterized by its biphenyl structure with two fluorine substitutions and an acetic acid functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C14H10F2O2
  • Molecular Weight : 248.22 g/mol
  • CAS Number : 866108-76-1

The unique fluorinated biphenyl structure contributes to its chemical stability and potential biological interactions.

The biological activity of this compound is thought to stem from its interaction with various molecular targets including enzymes, receptors, and ion channels. The presence of fluorine enhances binding affinity due to changes in electronic properties and molecular conformation. The acetic acid group can engage in hydrogen bonding, which may further modulate the compound's biological effects.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory activities. For instance, studies have shown that certain fluorinated biphenyl derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Celecoxib14.70.05
This compoundTBDTBD

These findings suggest that this compound could be a candidate for further development as an anti-inflammatory agent.

Antimicrobial Activity

Fluorinated compounds often exhibit enhanced antimicrobial properties. While specific data on this compound is limited, related studies indicate that fluorinated biphenyls can inhibit the growth of various bacterial strains through mechanisms that may involve disrupting bacterial cell membranes or interfering with metabolic pathways.

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Study on COX Inhibition : A study evaluating various biphenyl derivatives found that certain modifications led to significant inhibition of COX enzymes, suggesting a pathway for developing new anti-inflammatory drugs.
  • Antimicrobial Screening : Another research effort focused on the synthesis of fluorinated biphenyls and their evaluation against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth.

Properties

IUPAC Name

2-[3-(3,4-difluorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-5-4-11(8-13(12)16)10-3-1-2-9(6-10)7-14(17)18/h1-6,8H,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCISQVUJFQGMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654129
Record name (3',4'-Difluoro[1,1'-biphenyl]-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866108-76-1
Record name 3′,4′-Difluoro[1,1′-biphenyl]-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866108-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3',4'-Difluoro[1,1'-biphenyl]-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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